REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[NH:10][C:11](=[O:13])[CH3:12].[N+:14]([O-])([O-:16])=[O:15].[K+]>C(O)(C(F)(F)F)=O.C(OCC)(=O)C>[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([N+:14]([O-:16])=[O:15])=[CH:4][C:3]=1[NH:10][C:11](=[O:13])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)OC)NC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
Potassium nitrate
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
Hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by pouring into ice
|
Type
|
ADDITION
|
Details
|
diluting with EtOAc
|
Type
|
ADDITION
|
Details
|
A solution of saturated sodium bicarbonate was added until solution
|
Type
|
WASH
|
Details
|
Organics were washed with water and saturated brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid
|
Type
|
CUSTOM
|
Details
|
resulted in a suspension that
|
Type
|
WAIT
|
Details
|
was let sit for several hours
|
Type
|
FILTRATION
|
Details
|
the solids filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=C1)OC)[N+](=O)[O-])NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.04 mmol | |
AMOUNT: MASS | 1.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |